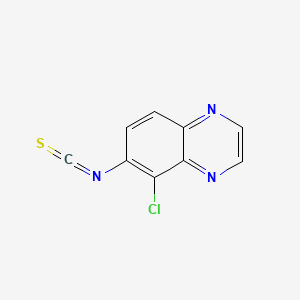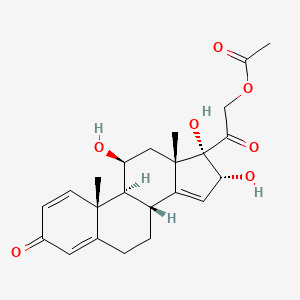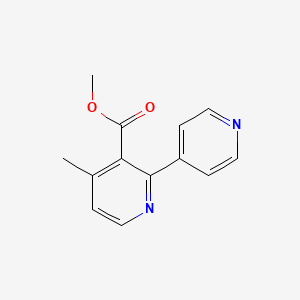
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . It is a derivative of quinazoline, a heterocyclic compound known for its wide range of biological and pharmacological properties . This compound is used in various scientific research applications due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate typically involves the use of transition metal-catalyzed reactions . One common method includes the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) . The process involves the following steps:
Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazoline Derivative: The benzoxazinones are then treated with ammonia solution to yield the quinazoline derivatives.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For instance, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparación Con Compuestos Similares
Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate can be compared with other quinazoline derivatives, such as:
- 4-chloroquinazoline-8-carboxylate
- 6-methoxyquinazoline-8-carboxylate
- 4-chloro-6-methoxyquinazoline
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C11H9ClN2O3 |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
methyl 4-chloro-6-methoxyquinazoline-8-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-7-9(13-5-14-10(7)12)8(4-6)11(15)17-2/h3-5H,1-2H3 |
Clave InChI |
LXIPCHFJMNLFMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)C(=O)OC)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)





![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)


![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
